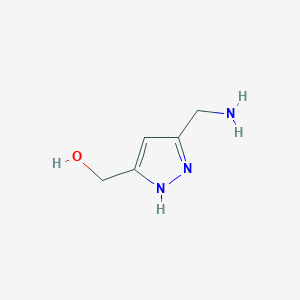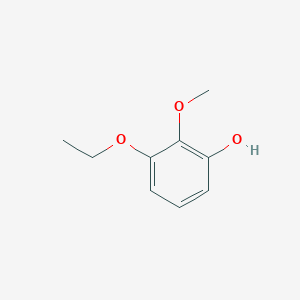
3-Ethoxy-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-2-methoxyphenol is an organic compound with the molecular formula C9H12O3. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with ethoxy and methoxy groups. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Ethoxy-2-methoxyphenol can be synthesized through several methods. One common method involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base like potassium carbonate to produce 2-methoxyphenol. This intermediate can then be ethylated using ethyl iodide under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of anisole or phenetole with an unsubstituted alkanoic acid, such as acetic acid. The reaction is carefully controlled to ensure that not more than 6% of the starting material is oxidized .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.
Industry: It is used in the production of fragrances, flavoring agents, and as a precursor for other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-ethoxy-2-methoxyphenol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-Ethoxy-2-methoxyphenol can be compared with other methoxyphenol derivatives:
2-Methoxyphenol (Guaiacol): Known for its use in the synthesis of vanillin and as a flavoring agent.
3-Methoxyphenol: Used in the synthesis of various organic compounds and has similar antioxidant properties.
4-Methoxyphenol (Mequinol): Used as a polymerization inhibitor and in skin depigmentation treatments
This compound is unique due to the presence of both ethoxy and methoxy groups, which impart specific chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C9H12O3 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3-ethoxy-2-methoxyphenol |
InChI |
InChI=1S/C9H12O3/c1-3-12-8-6-4-5-7(10)9(8)11-2/h4-6,10H,3H2,1-2H3 |
InChI-Schlüssel |
UPCNQMQWKHCUMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)
![2-Methylidene-7-oxaspiro[3.5]nonane](/img/structure/B13568556.png)


![1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile](/img/structure/B13568583.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13568586.png)

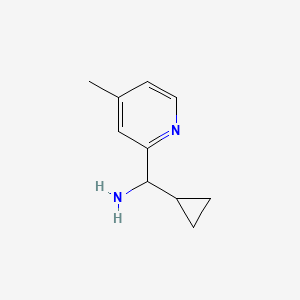
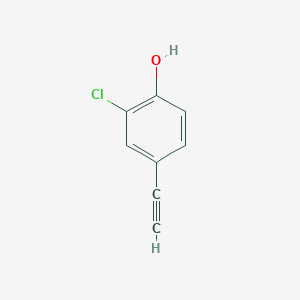
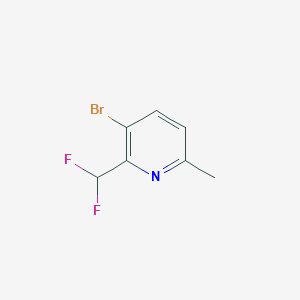

![2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13568617.png)
